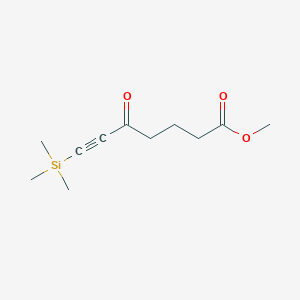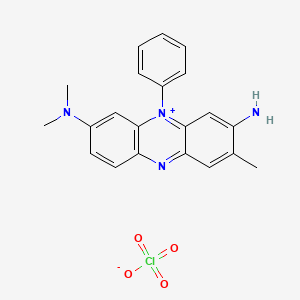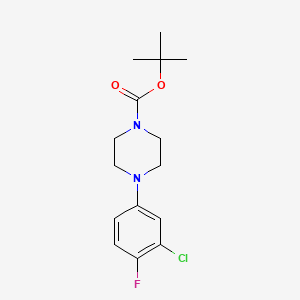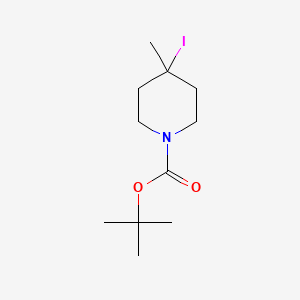![molecular formula C6H10O2 B13972472 1-Oxaspiro[2.3]hexane-2-methanol CAS No. 229330-47-6](/img/structure/B13972472.png)
1-Oxaspiro[2.3]hexane-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxaspiro[23]hexane-2-methanol is a unique organic compound characterized by its spirocyclic structure This compound features a six-membered ring fused with a three-membered ring, with an oxygen atom incorporated into the larger ring The presence of a hydroxyl group attached to the methanol moiety adds to its chemical versatility
Méthodes De Préparation
The synthesis of 1-Oxaspiro[2.3]hexane-2-methanol can be achieved through several synthetic routes. One common method involves the reaction of a suitable epoxide with a nucleophile under controlled conditions. For instance, the reaction of 1-oxaspiro[2.3]hexane with methanol in the presence of a strong base can yield this compound. Industrial production methods may involve the use of advanced catalytic systems to enhance yield and selectivity.
Analyse Des Réactions Chimiques
1-Oxaspiro[2.3]hexane-2-methanol undergoes a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to yield various alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Oxaspiro[2.3]hexane-2-methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Oxaspiro[2.3]hexane-2-methanol exerts its effects involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. The hydroxyl group plays a crucial role in these interactions, facilitating binding to specific sites on enzymes or receptors. The spirocyclic structure also contributes to its unique reactivity and stability.
Comparaison Avec Des Composés Similaires
1-Oxaspiro[2.3]hexane-2-methanol can be compared with other spirocyclic compounds such as:
1-Oxaspiro[2.3]hexane: Lacks the hydroxyl group, resulting in different reactivity and applications.
1-Azaspiro[2.3]hexane: Contains a nitrogen atom instead of oxygen, leading to distinct chemical properties.
Spiro[2.3]hexane: Hydrocarbon analogue with different strain energy and reactivity.
The presence of the hydroxyl group in 1-Oxaspiro[2
Propriétés
Numéro CAS |
229330-47-6 |
|---|---|
Formule moléculaire |
C6H10O2 |
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
1-oxaspiro[2.3]hexan-2-ylmethanol |
InChI |
InChI=1S/C6H10O2/c7-4-5-6(8-5)2-1-3-6/h5,7H,1-4H2 |
Clé InChI |
QRGINAFHFRKJGI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


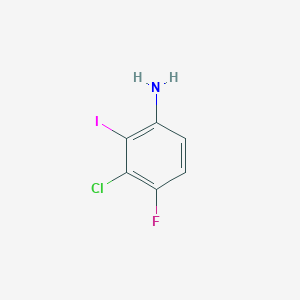
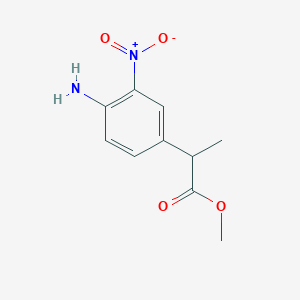
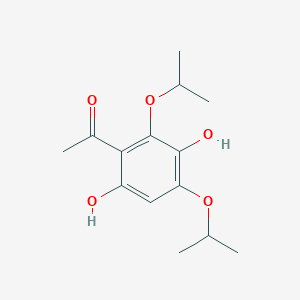
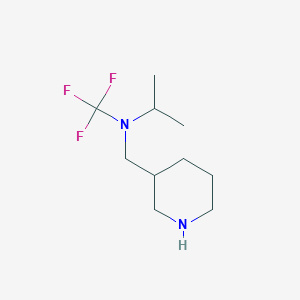
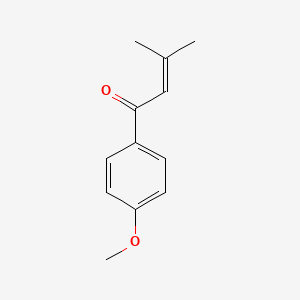
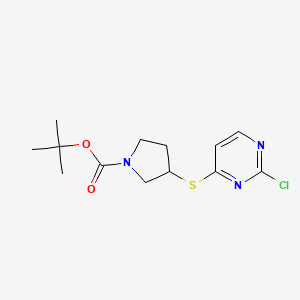
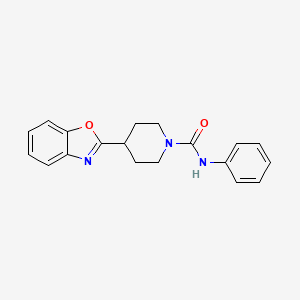
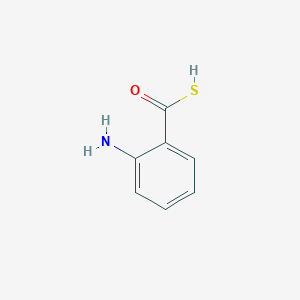
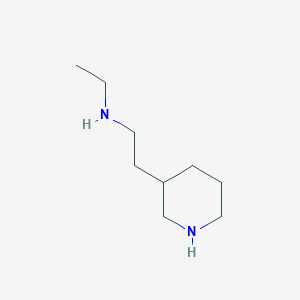
![10-Methoxy-12a,14a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B13972456.png)
